molecular formula C19H24N2O B14453500 Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)- CAS No. 72336-13-1

Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-

Cat. No.: B14453500
CAS No.: 72336-13-1
M. Wt: 296.4 g/mol
InChI Key: QVUDFUHQZLZPTN-UHFFFAOYSA-N
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Description

Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- typically involves the reaction of biphenyl derivatives with diethylamine under controlled conditions. One common method involves the use of acylation reactions where the biphenyl compound is reacted with an acyl chloride in the presence of a base to form the desired acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .

Scientific Research Applications

Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the diethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biphenyl and diethylamino groups makes it a versatile compound for various applications.

Properties

CAS No.

72336-13-1

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-(diethylamino)-N-[(2-phenylphenyl)methyl]acetamide

InChI

InChI=1S/C19H24N2O/c1-3-21(4-2)15-19(22)20-14-17-12-8-9-13-18(17)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

QVUDFUHQZLZPTN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NCC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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